![molecular formula C16H26N2O B10970686 1,1-Dibutyl-3-(3-methylphenyl)urea CAS No. 86781-16-0](/img/structure/B10970686.png)
1,1-Dibutyl-3-(3-methylphenyl)urea
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Overview
Description
1,1-Dibutyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula C15H24N2O It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by butyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-methylphenyl isocyanate+dibutylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
1,1-Dibutyl-3-(3-methylphenyl)urea serves as a reagent in organic synthesis. Its unique structure allows it to participate in the formation of various urea derivatives and complex molecules. The compound's synthesis typically involves the reaction of p-toluidine with dibutylcarbamic chloride under basic conditions, often using solvents like dichloromethane.
Research indicates that this compound exhibits biological activity through interactions with biological macromolecules, potentially acting as an inhibitor or modulator of enzyme activity. Its mechanism involves binding to active or allosteric sites on enzymes, influencing biochemical pathways crucial for drug design and development.
Case Study: Enzyme Modulation
A study highlighted the compound's ability to modulate enzyme activity in various biological systems. It was shown to interact with specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
Supramolecular Chemistry
The compound has been utilized as a chain stopper in supramolecular polymers. It effectively reduces the viscosity of polymer solutions, demonstrating cooperative interactions that enhance the properties of polymeric materials .
Data Table: Viscosity Reduction Efficiency
Compound | Viscosity Reduction (Relative Viscosity) |
---|---|
This compound | Most efficient chain stopper |
Mono-urea DMEU | Less efficient |
BMAUT | No cooperative effect observed |
Drug Development
The compound's structural characteristics make it a candidate for drug development. Its potential as an anti-inflammatory agent has been noted in animal models, where it reduced markers like TNF-alpha and IL-6.
Case Study: Anti-inflammatory Effects
In preclinical trials, this compound demonstrated significant reductions in inflammation markers, indicating its potential use in treating inflammatory diseases.
Agricultural Chemistry
The compound has shown efficacy against certain plant pathogens. Research into substituted urea derivatives has revealed its effectiveness against fungi such as Pyricularia oryzae and Drechslera oryzae, suggesting applications in agricultural fungicides .
Data Table: Antifungal Activity Against Pathogens
Pathogen | Efficacy |
---|---|
Pyricularia oryzae | Effective |
Drechslera oryzae | Effective |
Staphylococcus aureus | Resistant |
Escherichia coli | Susceptible |
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(3-methylphenyl)urea
- 1,1-Dibutyl-3-(3-methoxyphenyl)urea
- 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea
Comparison
1,1-Dibutyl-3-(3-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences can be attributed to the nature and position of the substituents on the urea core.
Biological Activity
1,1-Dibutyl-3-(3-methylphenyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N2O
- Molecular Weight : 250.35 g/mol
This compound features a urea functional group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in pharmacology:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, research indicates that it can induce apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Membrane Disruption : Its antimicrobial activity is primarily due to the disruption of bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .
- Enzyme Interaction : Inhibition of cytochrome P450 enzymes alters the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context .
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis via the mitochondrial pathway, with evidence showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various urea derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for many commonly used antibiotics .
Case Study 3: Enzyme Inhibition Profile
Research evaluating the inhibitory effects on cytochrome P450 enzymes revealed that this compound selectively inhibited CYP2D6 and CYP3A4. This selectivity suggests potential applications in drug development where modulation of drug metabolism is desired .
Data Tables
Properties
CAS No. |
86781-16-0 |
---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1,1-dibutyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-4-6-11-18(12-7-5-2)16(19)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19) |
InChI Key |
HKKNIVLOYNGPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
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